molecular formula C7H15NO2 B6271831 3-(methoxymethyl)-3-methylmorpholine CAS No. 777838-33-2

3-(methoxymethyl)-3-methylmorpholine

Cat. No.: B6271831
CAS No.: 777838-33-2
M. Wt: 145.2
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Description

3-(Methoxymethyl)-3-methylmorpholine is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both methoxymethyl and methyl groups on the morpholine ring enhances its chemical reactivity and potential utility in various fields.

Mechanism of Action

Target of Action

The primary target of 3-(methoxymethyl)-3-methylmorpholine is the steroidogenesis system, specifically the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis . This system plays a crucial role in the production of life-important steroid hormones, such as pregnenolone and progesterone, which regulate essential vital functions in mammals .

Mode of Action

This compound interacts with its targets by serving as a bioconversion substrate. When applied as such, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) are identified as major metabolites . This suggests that the compound undergoes a transformation process, interacting with the target enzymes to produce these metabolites.

Biochemical Pathways

The affected biochemical pathway involves the conversion of cholesterol and phytosterol to form progesterone among the metabolites . The use of this compound as a substrate and the optimization of the conditions for its bioconversion ensure the selective production of pregnenolone from cholesterol . This opens the prospects for the generation of new microbial biocatalysts capable of effectively producing value-added steroid hormones .

Pharmacokinetics

The compound’s bioavailability is suggested by its ability to serve as a bioconversion substrate and produce significant quantities of pregnenolone and dhea .

Result of Action

The result of the action of this compound is the production of 3-ethers of pregnenolone and DHEA . Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-3-methylmorpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the desired product. The general reaction scheme is as follows:

    Formation of Intermediate: Morpholine reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.

    Methylation: The intermediate is then treated with methanol and an acid catalyst to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and suitable catalysts.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-(Hydroxymethyl)-3-methylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-3-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methylmorpholine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.

    3-(Hydroxymethyl)-3-methylmorpholine: Similar structure but with a hydroxymethyl group instead of methoxymethyl, affecting its chemical properties and reactivity.

Uniqueness

3-(Methoxymethyl)-3-methylmorpholine is unique due to the presence of both methoxymethyl and methyl groups on the morpholine ring

Biological Activity

3-(Methoxymethyl)-3-methylmorpholine is a derivative of morpholine, characterized by the addition of a methoxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 165.64 g/mol
  • Structure : The compound features a morpholine ring with a methoxymethyl substituent at the nitrogen atom, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of morpholine exhibit significant anticancer properties. For instance, studies involving related compounds have shown efficacy against non-small cell lung carcinoma cell lines (A549 and NCI-H23) with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating potential for further exploration in cancer therapeutics .
  • Antimicrobial Properties : Morpholine derivatives are known for their antimicrobial activities. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The methoxymethyl group enhances the binding affinity of the compound to certain receptors, which is crucial in modulating its biological effects .
  • Cell Cycle Modulation : Some studies have indicated that morpholine derivatives can induce apoptosis in cancer cells by affecting cell cycle progression .

Data Table: Biological Activity Summary

Activity Type Target IC50 Range (µM) Notes
AnticancerA549 (Lung carcinoma)1.48 - 68.9Efficacy varies based on structural modifications
AntimicrobialVarious bacterial strains<0.03125 - 4Effective against MDR strains
Apoptosis InductionA549 and NCI-H23N/AInduces apoptosis via cell cycle modulation

Case Studies

  • Anticancer Efficacy : A study focused on benzofuran derivatives showed that substitution with morpholino groups significantly enhanced antiproliferative activity against lung cancer cell lines. The most potent compound exhibited an IC50 comparable to established chemotherapeutics like staurosporine .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of morpholine-based compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as lead compounds in antibiotic development .

Properties

IUPAC Name

3-(methoxymethyl)-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTSZXIAVAGCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777838-33-2
Record name 3-(methoxymethyl)-3-methylmorpholine
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